![molecular formula C6H8N4O B13196524 {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is a heterocyclic compound with a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol . This compound is part of the fused pyrimidine family, which has garnered significant interest due to its diverse biological potential . The structure of this compound includes a furo[3,4-d]pyrimidine core fused with a hydrazine moiety, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is particularly significant in cancer treatment, where uncontrolled cell proliferation is a hallmark .
Vergleich Mit ähnlichen Verbindungen
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is compared with other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline . These compounds share similar biological activities but differ in their specific molecular interactions and efficacy. For example, pyrazolo[3,4-d]pyrimidine is another potent protein kinase inhibitor but may have different selectivity and potency profiles .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds are structurally related and often studied for their potential in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C6H8N4O |
---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C6H8N4O/c7-10-6-8-1-4-2-11-3-5(4)9-6/h1H,2-3,7H2,(H,8,9,10) |
InChI-Schlüssel |
GDTAFXWMMNFGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N=C2CO1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.